molecular formula C34H37NO4 B104051 Deoxynojirimycin Tetrabenzyl Ether CAS No. 69567-11-9

Deoxynojirimycin Tetrabenzyl Ether

Cat. No. B104051
CAS RN: 69567-11-9
M. Wt: 523.7 g/mol
InChI Key: HHIIDKLQTCPFQA-KMKAFXEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Deoxynojirimycin Tetrabenzyl Ether exerts its effects primarily through the inhibition of glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide, a key component of glycosphingolipids. By inhibiting this enzyme, the compound disrupts the synthesis of glycosphingolipids, affecting various cellular processes and pathways involved in metabolism and signal transduction .

Safety and Hazards

There is a warning that this product is not for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

With the development of micro-biotechnology, the production of DNJ during microbial fermentation has potential for industrial applications . Future research may focus on increasing the efficiency of identification and quantification of 1-DNJ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxynojirimycin Tetrabenzyl Ether typically involves the benzylation of deoxynojirimycin. The process begins with the protection of hydroxyl groups in deoxynojirimycin using benzyl groups. This is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the benzylation process.

Chemical Reactions Analysis

Types of Reactions

Deoxynojirimycin Tetrabenzyl Ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized forms of the compound, while reduction typically regenerates deoxynojirimycin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxynojirimycin Tetrabenzyl Ether is unique due to its specific benzylated structure, which enhances its stability and makes it a valuable intermediate in the synthesis of more complex glucosylceramide synthase inhibitors. This structural modification also allows for more precise studies of enzyme inhibition and metabolic pathways .

properties

IUPAC Name

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIDKLQTCPFQA-KMKAFXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452394
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69567-11-9
Record name Deoxynojirimycin Tetrabenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxynojirimycin Tetrabenzyl Ether
Reactant of Route 2
Reactant of Route 2
Deoxynojirimycin Tetrabenzyl Ether
Reactant of Route 3
Reactant of Route 3
Deoxynojirimycin Tetrabenzyl Ether
Reactant of Route 4
Deoxynojirimycin Tetrabenzyl Ether
Reactant of Route 5
Deoxynojirimycin Tetrabenzyl Ether
Reactant of Route 6
Deoxynojirimycin Tetrabenzyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.